molecular formula C11H17NO6 B1447958 1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid CAS No. 1432679-01-0

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid

Cat. No.: B1447958
CAS No.: 1432679-01-0
M. Wt: 259.26 g/mol
InChI Key: NBIUCLGHGBNZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid” is a chemical compound with the molecular formula C11H17NO6 . It has a molecular weight of 259.26 g/mol . This compound is not intended for human or veterinary use and is for research use only .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Crystal Structure and Synthesis

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid and its derivatives have been studied for their crystal structure and synthesis methods. For instance, the tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride and characterized by X-ray diffraction studies, revealing a proline ring in an envelope conformation and intermolecular hydrogen bonds in the structure (Naveen et al., 2007). Additionally, studies on the title compound, C11H19NO5, indicated that the five-membered pyrrolidine ring adopts an envelope conformation, with intermolecular O—H⋯O hydrogen bonds linking the molecules into chains (Jing Yuan et al., 2010).

Chemical Reactions and Functionalization

These compounds are also central to various chemical reactions and functionalization processes. Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the generation of conjugated azomethine ylides followed by electrocyclization (Kang et al., 2015). Moreover, solvent-dependent reactions involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with enamines allow the divergent synthesis of various compounds, highlighting the chemical versatility of these structures (Rossi et al., 2007).

Synthesis of Polyamides

The compound and its derivatives play a crucial role in the synthesis of polyamides. A novel dicarboxylic acid monomer, bearing a pendent tert-butylcyclohexylidene group, was prepared and used to produce new polyamides, demonstrating excellent solubility and thermal stability, making them suitable for various applications (Liaw et al., 2000).

Role in Metabolism Studies

Studies on specific compounds like CP-533,536 indicate the involvement of this chemical structure in metabolism, particularly in the context of aiding bone fracture healing. The in vitro metabolism of these compounds provides insights into the oxidation processes and metabolic pathways involved (Prakash et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIUCLGHGBNZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid
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1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid

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